molecular formula C7H11N3O B13185706 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine

Katalognummer: B13185706
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: SPGBVLNKECJTKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring bonded to an oxadiazole ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of acylthiosemicarbazide to form the oxadiazole ring, which is then reacted with cyclopentanone to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
  • 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine

Comparison: 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is unique due to its specific substitution pattern and the presence of the cyclopentane ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C7H11N3O/c8-7(3-1-2-4-7)6-9-5-11-10-6/h5H,1-4,8H2

InChI-Schlüssel

SPGBVLNKECJTKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=NOC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.